molecular formula C22H20N4O3S B2995281 N-(benzo[d]thiazol-2-yl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 952989-59-2

N-(benzo[d]thiazol-2-yl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No.: B2995281
CAS No.: 952989-59-2
M. Wt: 420.49
InChI Key: NWWOLZJJLZVEIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide (CAS Number: 952989-59-2) is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule is of significant interest due to its hybrid structure, incorporating both a benzothiazole and a pyridazinone pharmacophore, which are known to confer a wide range of biological activities . The benzothiazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds with documented antimicrobial, anticancer, and anthelmintic properties . Furthermore, pyridazinone derivatives have been extensively investigated in medicinal chemistry for their potential interaction with various neurological targets . This combination makes the compound a valuable chemical tool for researchers exploring new modulators of enzymatic activity or receptor function, particularly in the context of central nervous system (CNS) disorders and infectious diseases. The presence of the methoxyphenyl-substituted pyridazinone moiety is particularly noteworthy, as similar structural frameworks have been the subject of research in areas such as Alzheimer's disease therapy . Its well-defined structure and high purity make it suitable for various applications, including assay development, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-29-16-7-4-6-15(14-16)17-11-12-21(28)26(25-17)13-5-10-20(27)24-22-23-18-8-2-3-9-19(18)30-22/h2-4,6-9,11-12,14H,5,10,13H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWOLZJJLZVEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

1. Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Benzothiazole Core : The initial step typically involves the reaction of benzo[d]thiazole derivatives with various acylating agents to form amides.
  • Pyridazine Modification : Subsequent reactions introduce the pyridazine moiety, often through cyclization processes involving substituted phenyl groups.
  • Final Amide Formation : The final product is obtained by coupling the previously synthesized intermediates, leading to the desired butanamide structure.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, derivatives containing benzothiazole and pyridazine structures have shown promising activity against various cancer cell lines:

  • IC50 Values : Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating significant cytotoxicity .
CompoundCell LineIC50 (µM)
Compound AMCF-70.17
Compound BA5490.19
This compoundMCF-7X.X

Note: Specific IC50 values for this compound were not provided but are expected to be in a similar range based on structural activity relationships.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which play critical roles in cancer cell proliferation and survival .
  • Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial membrane potential disruption .

3.1 Cytotoxicity Evaluation

A series of benzothiazole derivatives were synthesized and evaluated for their cytotoxic effects:

  • Study Design : The study involved testing various derivatives against multiple cancer cell lines.
  • Results : Compounds showed varying degrees of cytotoxicity, with some achieving over 80% inhibition at concentrations below 10 µM.

3.2 Antimicrobial Activity

In addition to anticancer properties, some derivatives exhibited antimicrobial activity against bacteria such as Staphylococcus aureus and fungi:

CompoundMicrobial StrainActivity
Compound CStaphylococcus aureusModerate
Compound DCandida albicansSignificant

4. Conclusion

This compound represents a promising candidate in drug development due to its multifaceted biological activities, particularly in oncology and antimicrobial fields. Ongoing research is necessary to elucidate its full therapeutic potential and optimize its efficacy through structural modifications.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Heterocyclic Modifications

a) Pyridazinone vs. Pyridinone Derivatives
  • Analogues: Compounds like N-(3-benzo[d]thiazol-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)arylsulfonamide replace pyridazinone with pyridinone (one nitrogen).
b) Substituent Effects on the Pyridazinone Ring
  • Furan-2-yl () : The compound 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide (CAS 1021071-64-6) replaces methoxyphenyl with furan, introducing an oxygen heteroatom. This may reduce steric bulk but decrease lipophilicity (molecular weight: 330.4 g/mol) .

Linker and Functional Group Variations

a) Butanamide vs. Propanamide Linkers
  • Analogue : N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide (CAS 1203303-96-1) uses a shorter propanamide chain (three carbons), which may restrict conformational freedom (molecular weight: 390.5 g/mol) .
b) Amide vs. Sulfonamide Linkages
  • Target Compound : The amide group (-CONH-) is less acidic than sulfonamide (-SO₂NH-), affecting ionization and membrane permeability.
  • Analogues : Compounds 76–84 feature sulfonamide linkages with benzo[d]thiazole-thiophene scaffolds. Sulfonamides generally exhibit stronger hydrogen-bonding and higher metabolic stability but may increase toxicity risks .

Substituent Effects on Pharmacological Profiles

Compound Core Structure Substituent(s) Molecular Weight (g/mol) Key Properties
Target Compound Pyridazinone 3-Methoxyphenyl 422.46 High lipophilicity, flexible
CAS 1021071-64-6 () Pyridazinone Furan-2-yl 330.4 Reduced steric bulk
CAS 1203303-96-1 () Pyridazinone 6-Methylbenzo[d]thiazole 390.5 Enhanced aromatic interactions
Compound 76 () Thiophene-sulfonamide Biphenyl-3-sulfonamide ~450 (estimated) Strong enzyme inhibition

Research Findings and Implications

  • Bioactivity : Benzo[d]thiazole-containing compounds (e.g., ’s anthrax lethal factor inhibitors) suggest the target compound may inhibit metalloproteases or kinases. The methoxyphenyl group could enhance binding to hydrophobic pockets .
  • Spectroscopic Characterization: The target compound’s ¹H NMR would show distinct signals: Methoxy protons at δ ~3.8 ppm. Pyridazinone ring protons at δ 6.5–7.5 ppm .
  • SAR Insights: Electron-donating groups (e.g., methoxy) on the pyridazinone improve target engagement in hydrophobic environments. Longer linkers (butanamide vs. propanamide) may optimize binding kinetics without sacrificing solubility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(benzo[d]thiazol-2-yl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:

Core pyridazinone formation : React 3-methoxyphenyl-substituted hydrazine with a diketone precursor under acidic conditions to form the 6-oxopyridazin-1(6H)-yl scaffold .

Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzo[d]thiazol-2-amine moiety to the butanamide intermediate .

Purification : Employ column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol for high-purity isolation .

  • Characterization : Confirm structure via ¹H NMR (300 MHz, CDCl₃ or DMSO-d₆), IR (amide C=O stretch ~1650–1700 cm⁻¹), and LC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Focus on δ 8.0–8.5 ppm (aromatic protons of benzo[d]thiazole), δ 6.5–7.5 ppm (pyridazinone and methoxyphenyl protons), and δ 3.8–4.3 ppm (methoxy group and amide NH) .
  • IR Spectroscopy : Identify key functional groups (e.g., amide I/II bands, C-O-C stretch of methoxy at ~1250 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyridazinone core under varying reaction conditions?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically evaluate factors:

  • Variables : Temperature (80–120°C), solvent polarity (toluene vs. DMF), and catalyst loading (e.g., p-TsOH at 0.5–5 mol%) .
  • Response Surface Methodology (RSM) : Optimize for maximum yield and minimal byproducts. For example, highlights the use of factorial designs to reduce trial-and-error approaches .
  • Validation : Replicate optimal conditions (e.g., 100°C in DMF with 3 mol% p-TsOH) and compare yields via HPLC purity analysis .

Q. How to resolve conflicting spectroscopic data (e.g., overlapping peaks in ¹H NMR)?

  • Methodological Answer :

  • 2D NMR Techniques : Use COSY and HSQC to assign proton-proton correlations and resolve aromatic region overlaps .
  • Deuterium Exchange : Identify NH protons (amide, thiazole) by comparing spectra in DMSO-d₆ vs. CDCl₃ .
  • Computational Modeling : Validate assignments using DFT-calculated chemical shifts (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace 3-methoxyphenyl with 3-chloro or 3-fluoro groups) using parallel synthesis .
  • Biological Assays : Test analogs for target affinity (e.g., enzyme inhibition IC₅₀) and correlate with structural features (logP, steric parameters) .
  • QSAR Modeling : Use PLS regression to identify critical descriptors (e.g., Hammett σ for electronic effects) impacting activity .

Data Analysis and Contradiction Management

Q. How to address discrepancies in biological activity data across different studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple sources and apply statistical tests (e.g., ANOVA) to identify outliers or confounding variables .
  • Assay Standardization : Verify protocols (e.g., cell line viability assays vs. enzymatic assays) and control for batch-to-batch compound variability .
  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values with 95% confidence intervals .

Experimental Design for Mechanism of Action Studies

Q. What computational tools are recommended for predicting binding modes with target proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions (e.g., hydrogen bonds with benzo[d]thiazole NH) .
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-protein complexes .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities and validate against experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.